1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol
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Overview
Description
1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of 4-chlorobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol moiety. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various chlorinated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-one
- 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-amine
- 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-thiol
Uniqueness
1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol is unique due to the presence of the ethan-1-ol moiety, which imparts distinct chemical and biological properties compared to its analogs. The hydroxyl group in the ethan-1-ol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3OS/c22-18-7-1-15(2-8-18)13-26-14-21(25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUQMUQGQWUPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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